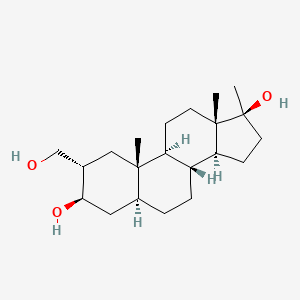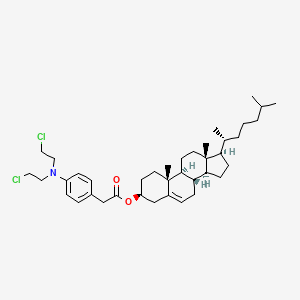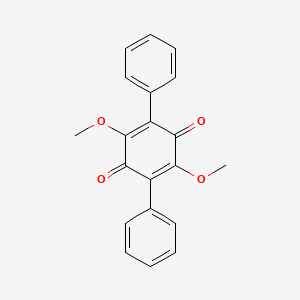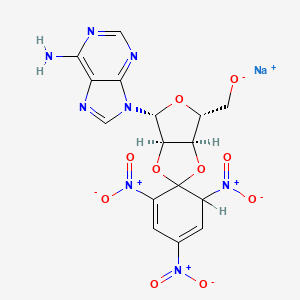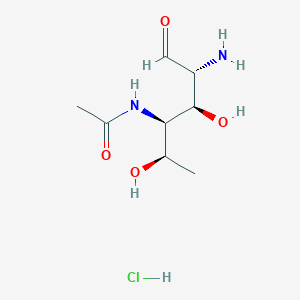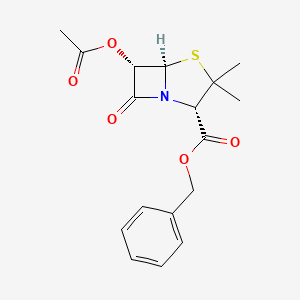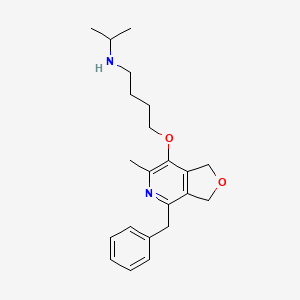
Barucainid
Übersicht
Beschreibung
Barucainide is a class Ib antiarrhythmic agent that was initially developed by Abbott Laboratories. It is primarily used for the treatment of ventricular arrhythmias. The compound works by blocking sodium channels, which helps to stabilize the cardiac membrane and prevent abnormal heart rhythms .
Wissenschaftliche Forschungsanwendungen
Barucainide has several scientific research applications, including:
Chemistry: It is used as a model compound for studying the mechanisms of sodium channel blockers.
Biology: Barucainide is used in research to understand the effects of sodium channel blockers on cellular functions.
Medicine: It is studied for its potential use in treating various cardiac arrhythmias.
Industry: Barucainide is used in the pharmaceutical industry for the development of new antiarrhythmic drugs.
Wirkmechanismus
Barucainide exerts its effects by blocking sodium channels in the cardiac cells. This action stabilizes the cardiac membrane and prevents abnormal electrical activity that can lead to arrhythmias. The molecular target of Barucainide is the sodium channel alpha subunit, which is responsible for the rapid influx of sodium ions during the action potential .
Vorbereitungsmethoden
The synthesis of Barucainide involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes:
Formation of the core structure: This involves the synthesis of the furo[3,4-c]pyridine ring system.
Functional group introduction: Various functional groups, such as the benzyl and isopropyl groups, are introduced to the core structure through a series of reactions, including alkylation and amination.
Purification: The final product is purified using techniques such as recrystallization and chromatography to ensure high purity.
Analyse Chemischer Reaktionen
Barucainide undergoes several types of chemical reactions, including:
Oxidation: Barucainide can be oxidized to form various metabolites. Common reagents for oxidation include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Barucainide can undergo substitution reactions, where one functional group is replaced by another.
Vergleich Mit ähnlichen Verbindungen
Barucainide is similar to other class Ib antiarrhythmic agents, such as lidocaine and mexiletine. it has a unique structure that provides it with distinct pharmacokinetic properties, such as a longer half-life and slower elimination. This makes Barucainide a valuable alternative for patients who may not respond well to other antiarrhythmic agents .
Similar Compounds
- Lidocaine
- Mexiletine
- Tocainide
Eigenschaften
IUPAC Name |
4-[(4-benzyl-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-yl)oxy]-N-propan-2-ylbutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O2/c1-16(2)23-11-7-8-12-26-22-17(3)24-21(19-14-25-15-20(19)22)13-18-9-5-4-6-10-18/h4-6,9-10,16,23H,7-8,11-15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXSKBNFNSAMNEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(COC2)C(=N1)CC3=CC=CC=C3)OCCCCNC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60229912 | |
| Record name | Barucainide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60229912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
79784-22-8 | |
| Record name | Barucainide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079784228 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Barucainide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60229912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BARUCAINIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14NFL30YOH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of Barucainide and how does it affect cardiac arrhythmias?
A1: Barucainide is a Class Ib antiarrhythmic agent. [, , ] It exerts its effects by blocking voltage-gated sodium channels in the heart, specifically inhibiting the fast inward sodium current. [] This action reduces the rate of depolarization in cardiac cells, effectively suppressing abnormal electrical impulses that can lead to arrhythmias. [, ] Barucainide demonstrates a preference for ischemic or depolarized myocardial tissue, making it potentially valuable for treating arrhythmias associated with heart disease. []
Q2: What is known about the pharmacokinetics of Barucainide in humans?
A2: Studies in healthy volunteers have shown that Barucainide, administered orally, reaches peak plasma concentrations within approximately 2.5 hours. [] It is slowly eliminated from the body, with a terminal half-life ranging from 8 to 26 hours, primarily through metabolic processes. [] Notably, around 21% of the administered dose is excreted unchanged in the urine. [] Intravenous administration leads to rapid distribution within the body. [] Further research suggests that Barucainide's metabolism might vary depending on individual hydroxylation capacity. []
Q3: What evidence supports the efficacy of Barucainide in treating arrhythmias?
A3: Research using a canine model of ventricular arrhythmia indicated that Barucainide demonstrated superior antiarrhythmic efficacy compared to lidocaine. [] In an open-label clinical study involving patients with coronary artery disease, Barucainide significantly decreased the frequency of premature ventricular contractions (PVCs) and couplets. [] The study also reported complete suppression of ventricular tachycardia in all patients where it was present. [] These findings suggest that Barucainide holds promise for managing ventricular arrhythmias.
Q4: Are there any concerns regarding the safety and tolerability of Barucainide?
A4: While generally well-tolerated, studies have reported some observations regarding Barucainide's safety profile. One study noted a slight but statistically significant increase in serum creatinine levels among patients receiving Barucainide. [] Further investigation is necessary to understand the underlying mechanism and clinical significance of this observation. Another study mentioned one patient experiencing a proarrhythmic effect while on Barucainide, highlighting the importance of careful monitoring during treatment. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



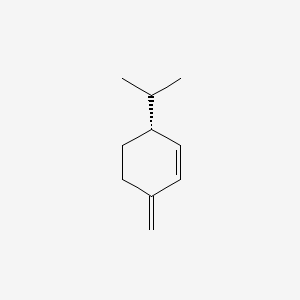

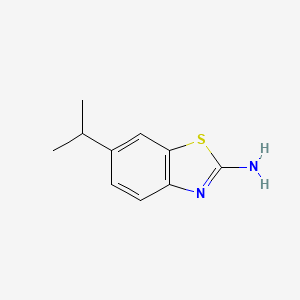
![n-[3-(2-Amino-5-methoxyphenyl)-3-oxopropyl]acetamide](/img/structure/B1198449.png)
![(2S)-2,6-diamino-N-[4-(5-fluoro-1,3-benzothiazol-2-yl)-2-methylphenyl]hexanamide;hydrochloride](/img/structure/B1198450.png)
![[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]-trimethylammonium](/img/structure/B1198451.png)
